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molecular formula C7H11N3O2 B1507698 N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide CAS No. 1339452-16-2

N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide

Cat. No. B1507698
M. Wt: 169.18 g/mol
InChI Key: MZOZKKGHPNKCAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08642626B2

Procedure details

N,O-dimethylhydroxylamine hydrochloride (1.30 g) was added to an dimethylformamide (32 mL) solution that contained 1-methyl-1H-pyrazol-5-carboxylic acid (1.21 g), O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (4.38 g) and diisopropylethylamine (3.34 mL) at a room temperature, and the obtained solution was then stirred for 2 hours. Thereafter, water was added to the reaction solution, and the obtained mixture was then extracted with ethyl acetate. The organic layer was washed with water and a saturated saline, and was then dried over anhydrous magnesium sulfate, followed by vacuum concentration. The residue was purified by column chromatography (silica gel cartridge, chloroform:methanol=100:0 to 95:5), so as to obtain the title compound (1.03 g) in the form of a yellow oily substance.
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
32 mL
Type
solvent
Reaction Step One
Quantity
1.21 g
Type
reactant
Reaction Step Two
Quantity
3.34 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][NH:3][O:4][CH3:5].[CH3:6][N:7]1[C:11]([C:12]([OH:14])=O)=[CH:10][CH:9]=[N:8]1.F[P-](F)(F)(F)(F)F.N1(OC(N(C)C)=[N+](C)C)C2N=CC=CC=2N=N1.C(N(C(C)C)CC)(C)C>O.CN(C)C=O>[CH3:5][O:4][N:3]([CH3:2])[C:12]([C:11]1[N:7]([CH3:6])[N:8]=[CH:9][CH:10]=1)=[O:14] |f:0.1,3.4|

Inputs

Step One
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
1.3 g
Type
reactant
Smiles
Cl.CNOC
Name
Quantity
32 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
1.21 g
Type
reactant
Smiles
CN1N=CC=C1C(=O)O
Step Three
Name
Quantity
4.38 g
Type
reactant
Smiles
F[P-](F)(F)(F)(F)F.N1(N=NC2=C1N=CC=C2)OC(=[N+](C)C)N(C)C
Step Four
Name
Quantity
3.34 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the obtained solution was then stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at a room temperature
EXTRACTION
Type
EXTRACTION
Details
the obtained mixture was then extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated saline, and was then dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
followed by vacuum concentration
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (silica gel cartridge, chloroform:methanol=100:0 to 95:5)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CON(C(=O)C1=CC=NN1C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.03 g
YIELD: CALCULATEDPERCENTYIELD 63.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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